2-methanesulfonyl-1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
Description
This compound belongs to the 3,4-dihydrobipyrazole class, characterized by a fused pyrazole ring system with a methanesulfonyl group at position 2, phenyl substituents at positions 1' and 3', and a thiophene ring at position 3. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., carboxamides, carbothioamides) suggest utility in antimicrobial, anti-inflammatory, and anticancer applications .
Properties
IUPAC Name |
4-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)-1,3-diphenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-31(28,29)27-21(15-20(24-27)22-13-8-14-30-22)19-16-26(18-11-6-3-7-12-18)25-23(19)17-9-4-2-5-10-17/h2-14,16,21H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCXKXNKRZXDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CS2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methanesulfonyl-1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 448.56 g/mol. The compound features a bipyrazole core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with bipyrazole structures often exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Research indicates that derivatives of bipyrazole can inhibit the growth of various bacterial strains and fungi.
- Anti-inflammatory Effects : The presence of the thiophene ring may enhance the anti-inflammatory potential by inhibiting cyclooxygenase (COX) enzymes.
Antiviral Activity
Recent studies have explored the antiviral properties of related compounds in the bipyrazole family. For instance, certain derivatives have shown efficacy against HIV strains via inhibition of reverse transcriptase. In vitro assays demonstrated that these compounds possess low cytotoxicity while maintaining potent antiviral activity (EC50 values in the nanomolar range) .
Anticancer Potential
The anticancer properties of bipyrazole derivatives have been investigated extensively. A study reported that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 20 µM . The mechanism involves apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Research has indicated that this compound may act as a COX inhibitor, which is crucial for managing inflammation-related conditions. In animal models, administration resulted in a notable reduction in paw edema, suggesting effective anti-inflammatory properties .
Case Study 1: Antiviral Screening
A recent screening study evaluated the antiviral activity of several bipyrazole derivatives against HIV. The compound demonstrated comparable efficacy to standard treatments like Etravirine (ETV), with a selectivity index indicating minimal cytotoxicity .
Case Study 2: Cancer Cell Line Evaluation
In another study focusing on cancer therapeutics, derivatives including the target compound were tested against multiple cancer cell lines. Results showed that these compounds induced apoptosis significantly more than controls, highlighting their potential as anticancer agents .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its structural characteristics that may interact with biological targets.
Anticancer Activity
Recent studies have indicated that bipyrazole derivatives exhibit promising anticancer properties. The presence of the thiophene ring may enhance the compound's ability to penetrate cellular membranes and interact with DNA or other cellular targets. For instance:
- Case Study : A synthesized derivative of bipyrazole demonstrated significant cytotoxicity against various cancer cell lines in vitro, suggesting that modifications in the thiophene or sulfonyl groups can lead to improved efficacy against tumors.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of bipyrazole compounds. The sulfonyl group is known for its ability to modulate inflammatory pathways.
- Case Study : In vivo studies showed that a related compound reduced inflammation markers in animal models of arthritis, indicating a possible therapeutic application for inflammatory diseases.
Agrochemicals
The compound can be explored as a potential agrochemical due to its bioactive properties. Bipyrazoles have been investigated for their herbicidal and fungicidal activities.
- Case Study : Field trials with bipyrazole derivatives have shown effective weed control in various crops, suggesting that this compound could be developed into a new class of herbicides.
Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic semiconductors.
- Case Study : Research into thin-film transistors (TFTs) using thiophene-based materials has demonstrated improved charge mobility and stability, making them candidates for future electronic devices.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Application Area | Key Findings |
|---|---|---|---|
| Compound A | Structure | Anticancer | High cytotoxicity against breast cancer cells |
| Compound B | Structure | Agrochemical | Effective against common crop weeds |
| Compound C | Structure | Organic Electronics | Enhanced charge mobility in TFTs |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Physicochemical Properties
Key structural variations among analogs include substituents at positions 2, 3', 5, and 1'. These modifications influence molecular weight, polarity, and biological activity.
Table 1: Comparative Analysis of Structural Analogs
*Hypothetical calculation based on structural formula.
Key Observations:
- Methanesulfonyl vs. Carboxamide/Carbothioamide : The methanesulfonyl group in the target compound may improve metabolic stability compared to carboxamide derivatives (e.g., 6e–6j) .
- Thiophene vs. Benzodioxolyl/Furan : The thiophene moiety (target compound) offers distinct electronic properties compared to benzodioxolyl (CM887334) or furan (13c), influencing binding interactions in biological targets .
- Halogen vs. Phenyl Substituents : The 4-chlorophenyl group in ’s compound enhances halogen bonding, whereas diphenyl groups in the target compound may favor hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
